molecular formula C7H15ClN2O B13494552 N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride

Cat. No.: B13494552
M. Wt: 178.66 g/mol
InChI Key: UILHOMLWKKTZPQ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride is an organic compound that belongs to the class of pyrrolidines. It is a colorless liquid that is miscible with water and most common organic solvents. This compound is used in various industries, including pharmaceuticals, petrochemicals, and polymers, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride can be synthesized through several methods. One common method involves the ester-to-amide conversion by treating gamma-butyrolactone with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale ester-to-amide conversion processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The production capacity ranges from 200,000 to 250,000 tons annually .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include secondary amines, amides, and various substituted derivatives. These products have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride is unique due to its specific chemical structure and properties, which make it highly effective as a solvent and reagent in various applications. Its ability to modulate biological pathways and enhance drug delivery further distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-8-7(10)5-6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1

InChI Key

UILHOMLWKKTZPQ-FYZOBXCZSA-N

Isomeric SMILES

CNC(=O)C[C@H]1CCCN1.Cl

Canonical SMILES

CNC(=O)CC1CCCN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.